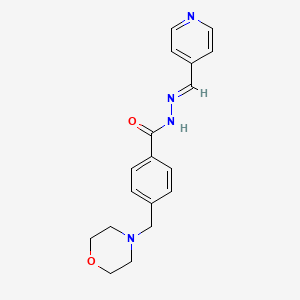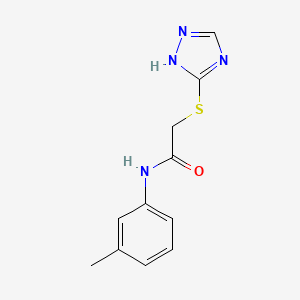
2-(4-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the formation of complex structures through reactions that include weak C-H...O hydrogen bonds, forming dimers and further linked structures. For instance, compounds with chlorophenyl groups have been synthesized to form tetramers and tubes running parallel to specific axes in the crystal structure, demonstrating the intricate molecular assembly processes involved in the synthesis of such compounds (Low et al., 2002).
Molecular Structure Analysis
Molecular structure analyses of similar isoindole diones reveal that these compounds are essentially planar and exhibit weak C-H...O interactions linking the molecules in a crystalline structure. The orientation of different groups within these molecules, such as dimethylphenyl groups, plays a critical role in the overall molecular structure and its stability (Tariq et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving isoindole diones often result in the formation of derivatives with diverse chemical properties. For example, reactions with nucleophiles can lead to a variety of products, showcasing the compound's versatility in chemical synthesis and its potential for generating novel materials with unique properties (Tan et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as their crystalline structures and emission properties, are influenced by their molecular configurations. Studies have shown that different conformations can lead to distinct packing arrangements in the crystal, affecting the material's physical properties, such as emission characteristics and chromic effects (Galer et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-(4-Chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione derivatives, such as reactivity and interaction with other chemical species, are crucial for understanding their potential applications. Spectroscopic analyses, including vibrational spectroscopy, provide insights into the compound's chemical behavior and its interactions at the molecular level (Soliman et al., 2012).
Aplicaciones Científicas De Investigación
1. Material Science and Optical Properties
- Nonlinear Optical Material Candidate : A study by Evecen et al. (2016) on a similar isoindoline compound revealed its potential as a nonlinear optical material. The study focused on the synthesis and characterization, including crystal structure and spectral analysis. The findings suggest that isoindoline derivatives could have significant applications in material science, particularly in developing new optical materials (Evecen, Duru, Tanak, & Agar, 2016).
2. Chemistry and Corrosion Inhibition
- Corrosion Inhibition Properties : Research by Chafiq et al. (2020) investigated the inhibition properties of isoindoline derivatives for mild steel corrosion in acidic environments. Their study demonstrated the effectiveness of these compounds as corrosion inhibitors, which is crucial in industrial applications where material degradation is a concern (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
3. Pharmaceutical Applications
- Antimicrobial Screening : Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, including an isoindoline derivative, and screened them for antimicrobial activities. Their research contributes to the exploration of new chemotherapeutic agents, highlighting the potential pharmaceutical applications of isoindoline derivatives (Jain, Nagda, & Talesara, 2006).
4. Crystallography and Molecular Structure
- Crystal Structure Analysis : Tariq et al. (2010) conducted a study on a similar isoindoline compound, focusing on its crystal structure and molecular interactions. This research is crucial in understanding the molecular architecture of isoindoline derivatives, which can influence their properties and applications (Tariq, Noreen, Tahir, Ahmad, & Fayyaz-ur-Rehman, 2010)
5. Biological Activity and Inhibition Properties
- AChE Inhibitor Evaluation : Andrade-Jorge et al. (2018) synthesized and evaluated an isoindoline-1,3-dione derivative as an Acetylcholinesterase (AChE) inhibitor. This study is significant for understanding the biological activity of isoindoline derivatives, particularly in the context of diseases like Alzheimer’s (Andrade-Jorge, Bribiesca-Carlos, Martínez-Martínez, Soriano-Ursúa, Padilla-Martínez, & Trujillo-Ferrara, 2018).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4,5-dimethoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-21-12-8-7-11-13(14(12)22-2)16(20)18(15(11)19)10-5-3-9(17)4-6-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHJNHXGOBSOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)



![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)
![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)
![1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride](/img/structure/B5537746.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)
![1-{1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5537762.png)
![{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)
![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)
![(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5537793.png)